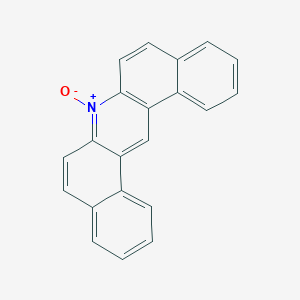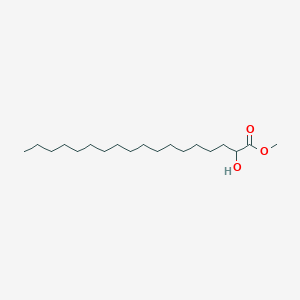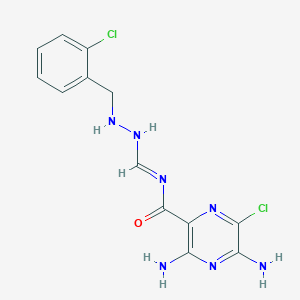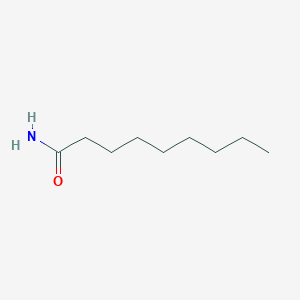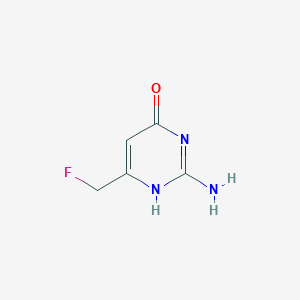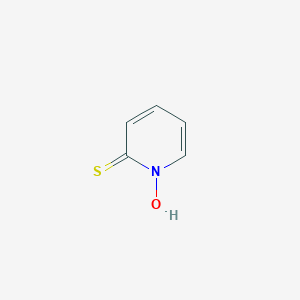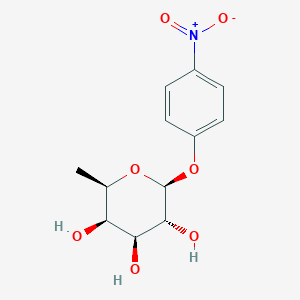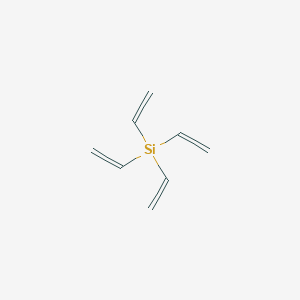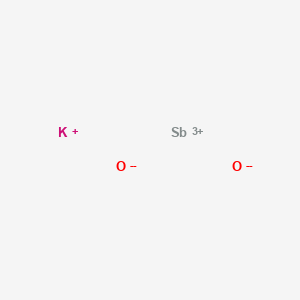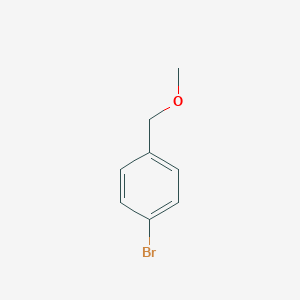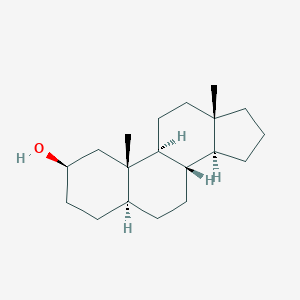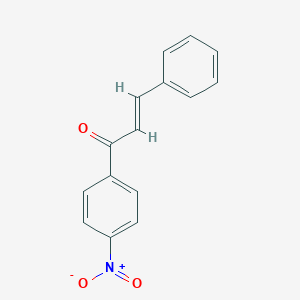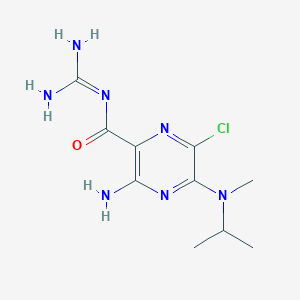
Methylisopropylamiloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylisopropylamiloride (MIA) is a chemical compound that has been widely used in scientific research due to its ability to inhibit the activity of the Na+/H+ exchanger (NHE). NHE is a membrane protein that regulates intracellular pH by exchanging extracellular Na+ for intracellular H+. MIA is a potent and selective inhibitor of NHE, making it an important tool in studying the physiological and biochemical functions of this protein.
Wirkmechanismus
Methylisopropylamiloride works by binding to the extracellular domain of NHE, preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and disrupts cellular homeostasis. By inhibiting NHE activity, Methylisopropylamiloride has been shown to have a number of physiological and biochemical effects.
Biochemische Und Physiologische Effekte
Methylisopropylamiloride has been shown to affect a wide range of cellular processes, including cell proliferation, apoptosis, and migration. It has also been shown to modulate the activity of ion channels and transporters, such as the Na+/K+ ATPase and the Cl^-/HCO3^- exchanger. In addition, Methylisopropylamiloride has been shown to alter the expression of various genes involved in cellular signaling and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methylisopropylamiloride in laboratory experiments is its high selectivity for NHE. This allows researchers to study the specific effects of NHE inhibition without interfering with other cellular processes. However, Methylisopropylamiloride also has some limitations, such as its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several areas of future research that could benefit from the use of Methylisopropylamiloride. One potential application is the development of new therapies for diseases that involve abnormal pH regulation, such as cancer and cardiovascular disease. Another area of interest is the role of NHE in the immune system and inflammation, which could lead to new treatments for autoimmune and inflammatory disorders. Finally, the development of new NHE inhibitors with improved selectivity and reduced toxicity could further advance the use of this class of compounds in scientific research and clinical applications.
Synthesemethoden
Methylisopropylamiloride can be synthesized through a multi-step process starting from 3-amino-4-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to an amide using thionyl chloride and dimethylformamide. The resulting amide is then reduced to an amine using lithium aluminum hydride. The final step involves the reaction of the amine with isopropyl chloroformate and methylamine to yield Methylisopropylamiloride.
Wissenschaftliche Forschungsanwendungen
Methylisopropylamiloride has been used in a wide range of scientific research applications, including studies of cellular pH regulation, ion transport, and cell signaling. It has also been used to investigate the role of NHE in various physiological processes, such as cardiac function, renal function, and tumor growth.
Eigenschaften
CAS-Nummer |
1151-74-2 |
|---|---|
Produktname |
Methylisopropylamiloride |
Molekularformel |
C10H16ClN7O |
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
InChI-Schlüssel |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Kanonische SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Synonyme |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



